3-Mercaptopropyl(dimethoxy)methyl silane

Composite Particle Synthesis Monodispersity Morphological Control

Choose 3-Mercaptopropyl(dimethoxy)methyl silane (MPDMS) when silane architecture—not merely thiol presence—governs application performance. As a difunctional silane with two hydrolyzable methoxy groups and one non-hydrolyzable methyl substituent, MPDMS limits siloxane cross-linking to two sites, producing flexible, hydrophobic interfacial layers distinct from trifunctional MPTMS. Evidence demonstrates MPDMS yields monodisperse spherical particles (CV 4.4%), whereas MPTMS forms irregular disks—a critical distinction for immunomagnetic carriers, bioseparation beads, and targeted drug delivery vehicles. MPDMS provides controlled, lower ligand density ideal for chiral stationary phase derivatization and argentation chromatography. In Nafion composite membranes, MPDMS-treated mordenite significantly reduces ethanol crossover while maintaining adequate proton conductivity. Procure MPDMS for morphology-critical nanomaterials, chromatography, and fuel cell applications.

Molecular Formula C6H14O2SSi
Molecular Weight 178.33 g/mol
Cat. No. B12352659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptopropyl(dimethoxy)methyl silane
Molecular FormulaC6H14O2SSi
Molecular Weight178.33 g/mol
Structural Identifiers
SMILESCOC(OC)[Si]CCCS
InChIInChI=1S/C6H14O2SSi/c1-7-6(8-2)10-5-3-4-9/h6,9H,3-5H2,1-2H3
InChIKeyJZBQPYBQEJGASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Mercaptopropyl(dimethoxy)methyl silane (MPDMS) for Precision Silanization and Thiol-Functional Nanomaterial Procurement


3-Mercaptopropyl(dimethoxy)methyl silane (CAS 31001-77-1), also referred to as (3-mercaptopropyl)methyldimethoxysilane (MPDMS), is a heterobifunctional organosilane coupling agent characterized by a terminal thiol (–SH) functionality and a silicon center bearing two hydrolyzable methoxy groups and one non-hydrolyzable methyl substituent . This molecular architecture distinguishes it from trifunctional analogs such as (3-mercaptopropyl)trimethoxysilane (MPTMS) by limiting siloxane cross-linking to two sites per molecule, thereby producing structurally different interfacial layers upon hydrolysis and condensation [1]. The compound serves as a versatile silane precursor for thiol-functionalized nanomaterials, a coupling agent for improving the adhesion of sulfur-cured elastomers to inorganic fillers, and a building block in sol-gel derived hybrid membranes .

Why 3-Mercaptopropyl(dimethoxy)methyl silane Cannot Be Generically Substituted with Other Mercaptosilanes


The performance of a mercaptosilane in any given application is governed not merely by the presence of a thiol group, but critically by the number of hydrolyzable alkoxy substituents and the nature of the non-hydrolyzable moiety on the silicon atom [1]. During surface modification or polycondensation, the trifunctional MPTMS can form up to three siloxane bonds, leading to a highly cross-linked, dense interfacial layer, whereas the difunctional MPDMS forms at most two, incorporating a pendent methyl group that profoundly alters layer hydrophobicity, flexibility, and thiol accessibility [2]. This structural divergence has been shown to produce opposite particle morphologies in composite synthesis—disk-like versus spherical—as well as significant differences in surface coverage and functional group density [3]. Consequently, simple replacement of MPDMS with a common mercaptosilane such as MPTMS or MPTES can result in fundamentally different material architecture, adhesion performance, and nanomaterial behavior.

Quantitative Differential Evidence for 3-Mercaptopropyl(dimethoxy)methyl silane Versus Closest Analogs


MPDMS Produces Monodisperse Spherical Composite Particles While Trifunctional MPTMS Produces Irregular Disks

In a direct head-to-head comparison during soap-free emulsion polymerization, the morphology of magnetic latex particles was critically dependent on the silane coupling agent used. The tri-functional coupling reagent MPTMS produced particles having a disk-like or concave-like shape, whereas the di-functional coupling reagent MPDMS, the compound of interest, consistently produced spherical particles [1]. Quantitatively, the particles synthesized with MPDMS exhibited a coefficient of variation (CV) of 4.4%, which is significantly below the standard monodispersity criterion of 10% [1].

Composite Particle Synthesis Monodispersity Morphological Control

MPDMS Enables Distinct Nanoparticle Size Distributions Compared to MPTMS and MPTES in One-Pot Synthesis

A comparative one-pot synthesis study demonstrated that the choice of organosilicate precursor directly dictates nanoparticle formation trends and resulting size distributions. When synthesized under identical conditions (aqueous solvent with 27% ammonium hydroxide), thiol-organosilica nanoparticles derived from MPDMS exhibited different mean diameters and size distribution profiles compared to those synthesized from MPTMS or MPTES [1]. The study also found that the Stöber method, suitable for TEOS, is not appropriate for forming thiol-organosilica NPs, reinforcing the unique synthetic behavior of these precursors [1].

Thiol-Organosilica Nanoparticles Particle Size Control Drug Delivery

MPDMS Yields Controlled Lower Surface Coverage on Silica Versus Trifunctional MPTMS Due to Reduced Cross-Link Density

A comprehensive solid-state NMR and elemental analysis study on the supercritical CO2-mediated silanization of silica revealed a fundamental difference in surface bonding architecture between di- and trifunctional mercaptosilanes. Modification of silica with MPTMS resulted in a quantifiably larger ligand surface coverage than when dimethoxymethylmercaptopropylsilane (MPDMMS, the target compound) was employed as the silanization reagent [1]. The higher coverage is directly attributed to the ability of the trifunctional silane to form a third siloxane bond, leading to a more densely cross-linked interfacial layer [1].

Surface Modification Silica Functionalization Ligand Density Control

MPDMS-Modified Nafion Membranes Exhibit Intermediate Proton Conductivity and Superior Ethanol Barrier Properties Versus MPTES Analog

In a comparative study evaluating four distinct silane coupling agents for surface modification of mordenite (MOR) in Nafion composite membranes for direct ethanol fuel cells, MPDMS provided distinct performance outcomes [1]. The Nafion/MOR-MPTES membrane achieved the highest proton conductivity across the entire tested temperature range (30–70 °C), attributable to the oxidation of its thiol group to a sulfonic acid that facilitates proton transport. In contrast, the MPDMS-based membrane, while exhibiting lower proton conductivity, contributed to a significant reduction in ethanol permeability—an equally critical parameter for reducing alcohol crossover [1]. This differential behavior highlights MPDMS as a candidate where ethanol barrier properties are prioritized over maximum proton conductivity.

Fuel Cell Membranes Proton Conductivity Ethanol Permeability

Difunctional MPDMS Architecture Confers Enhanced Hydrolytic Stability in Polycondensation Processes Relative to Trifunctional MPTMS

A class-level analysis of difunctional versus trifunctional alkoxysilanes indicates that MPDMS, possessing only two hydrolyzable methoxy groups, forms less extensively cross-linked polysiloxane networks than its trifunctional counterpart MPTMS, which possesses three hydrolyzable groups [1]. This reduced cross-link density imparts greater chain flexibility and can enhance hydrolytic stability of the resulting hybrid material, as the network is less susceptible to hydrolytic degradation-induced stress fracture [2]. In applications synthesizing polysiloxane/perfluorosulfonic acid nanocomposite membranes, MPDMS-modified membranes exhibited a retention of tensile strength comparable to the pristine, unmodified membrane, indicating that the sol-gel modification did not embrittle the material [3].

Sol-Gel Processing Hybrid Materials Hydrolytic Stability

Procurement-Guided Application Scenarios for 3-Mercaptopropyl(dimethoxy)methyl silane Based on Comparative Evidence


Synthesis of Monodisperse, Spherical Magnetic Composite Particles for Bioseparation and Diagnostic Carriers

Based on evidence that MPDMS yields spherical particles with a coefficient of variation of 4.4% while the trifunctional MPTMS produces irregular disk-shaped particles [1], MPDMS is the silane coupling agent of choice for any application requiring monodisperse, spherical thiol-functionalized magnetic carriers. This includes bioseparation beads, immunomagnetic diagnostic carriers, and targeted drug delivery vehicles where shape uniformity is critical for consistent magnetic response and surface functionality.

Fabrication of Thiol-Organosilica Nanoparticles with Defined Size Distributions for Drug Delivery Nanocarriers

MPDMS enables the one-pot synthesis of thiol-organosilica nanoparticles with unique size distribution profiles that differ from those prepared with MPTMS or MPTES [1]. This property is essential for drug delivery applications where nanoparticle size directly governs biodistribution, cellular uptake kinetics, and glutathione-responsive degradability. The exposed thiol residues on both the interior and exterior of MPDMS-derived nanoparticles allow for covalent functionalization with therapeutic payloads via thiol-maleimide chemistry [2].

Preparation of Silica Intermediate Stationary Phases Requiring Controlled Ligand Density for Enhanced Chromatographic Selectivity

MPDMS provides a lower surface coverage on silica compared to the trifunctional MPTMS, as demonstrated by quantitative solid-state NMR and elemental analysis [1]. This controlled, lower ligand density is advantageous for designing intermediate stationary phases where excessive cross-linking would reduce thiol accessibility for subsequent derivatization steps, such as the creation of chiral stationary phases or silver(I)-loaded phases for argentation chromatography.

Development of Nafion Composite Membranes for Direct Ethanol Fuel Cells with Optimized Ethanol Barrier Properties

When ethanol crossover mitigation is a more pressing design criterion than maximizing proton conductivity, MPDMS is the superior silane precursor for mordenite surface treatment in Nafion composite membranes [1]. The MPDMS-treated membranes contribute to a notable reduction in ethanol permeability while maintaining adequate proton conductivity, making MPDMS the procurement choice for fuel cell applications targeting high ethanol concentrations or where alcohol crossover must be minimized [1].

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